![molecular formula C15H21NO2 B7514936 (2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514936.png)
(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, also known as JDTic, is a kappa opioid receptor antagonist that has been extensively researched for its potential therapeutic applications.
Mecanismo De Acción
(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone works by binding to and blocking the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. By blocking this receptor, (2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone can reduce pain and addictive behaviors, as well as improve mood.
Biochemical and Physiological Effects
Studies have shown that (2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone can reduce pain in animal models of chronic pain, without producing the same side effects as traditional opioid painkillers. It has also been shown to reduce drug-seeking behavior in animal models of addiction, and to improve mood in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is its selectivity for the kappa opioid receptor, which allows for more targeted research and fewer off-target effects. However, its potency and long half-life can also make it difficult to use in certain experiments, and its effects can be difficult to interpret due to the complex nature of the kappa opioid receptor system.
Direcciones Futuras
There are many potential future directions for research on (2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, including its use in combination with other drugs for pain management and addiction treatment, its potential as a treatment for depression, and its role in the regulation of stress and anxiety. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of (2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone.
Métodos De Síntesis
(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone can be synthesized through a multi-step process, starting with the reaction of 2,3-dimethylbenzoyl chloride with piperidine to form 2,3-dimethylphenylpiperidin-1-ylmethanone. This intermediate is then reacted with formaldehyde and sodium borohydride to produce (2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone.
Aplicaciones Científicas De Investigación
(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in a variety of areas, including pain management, addiction, and depression. Its ability to selectively block kappa opioid receptors without affecting other opioid receptors makes it a promising candidate for the treatment of these conditions.
Propiedades
IUPAC Name |
(2,3-dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-3-7-14(12(11)2)15(18)16-8-4-6-13(9-16)10-17/h3,5,7,13,17H,4,6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWCBLLFMBHLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC(C2)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.